molecular formula C15H6ClF3N2O3 B028262 7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid CAS No. 100492-04-4

7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Cat. No. B028262
CAS RN: 100492-04-4
M. Wt: 354.67 g/mol
InChI Key: WTCJJEJMYYASNT-UHFFFAOYSA-N
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Description

This compound, also known as 7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, has the molecular formula C15H6ClF3N2O3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The compound has a molecular weight of 354.68 g/mol . The InChI string representation of its structure is InChI=1S/C15H6ClF3N2O3/c16-13-10 (19)4-7-12 (22)8 (15 (23)24)5-21 (14 (7)20-13)11-2-1-6 (17)3-9 (11)18/h1-5H, (H,23,24) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 354.68 g/mol . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the sources I found.

Scientific Research Applications

  • Antibacterial Agent Development : Several studies have focused on the antibacterial properties of compounds related to 7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid. For instance, Miyamoto et al. (1987) reported that 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids show potential as antibacterial agents with prospects for pharmaceutical development (Miyamoto et al., 1987).

  • Synthesis and Structure-Activity Relationships : Several studies have explored the synthesis and structure-activity relationships of this compound and its derivatives. Tsuzuki et al. (2004) found that the 6-unsubstituted 1,8-naphthyridine structure possesses the most potent cytotoxic activity against murine P388 leukemia (Tsuzuki et al., 2004). Additionally, Chu et al. (1986) reported on the synthesis and structure-activity relationships of new arylfluoronaphthyridine antibacterial agents, noting their excellent in vitro potency and in vivo efficacy (Chu et al., 1986).

  • Cytotoxic Activity : The compound's cytotoxic activity has been a subject of interest, with Tsuzuki et al. (2004) noting its effectiveness against leukemia cells (Tsuzuki et al., 2004).

  • Antibacterial Efficacy Against Multidrug-Resistant Strains : Huang et al. (2009) studied novel C7 non-basic substituted fluoroquinolones, which showed superior antibacterial activity against quinolone-susceptible and multidrug-resistant strains compared to ciprofloxacin and vancomycin (Huang et al., 2009).

  • Prodrug Development : Sanchez et al. (1992) explored prodrugs of racemic and chiral 7-(3-amino-1-pyrrolidinyl)quinolones, finding improvements in solubility and in vivo pseudomonas activity, indicating potential for future antibacterial treatments (Sanchez et al., 1992).

properties

IUPAC Name

7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6ClF3N2O3/c16-13-10(19)4-7-12(22)8(15(23)24)5-21(14(7)20-13)11-2-1-6(17)3-9(11)18/h1-5H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCJJEJMYYASNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C=C(C(=O)C3=CC(=C(N=C32)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441595
Record name 7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

CAS RN

100492-04-4
Record name 7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100492-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In 10 ml of conc. hydrochloric acid was suspended 500 mg of ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate, and the resulting suspension was subjected to reaction under reflux for 1 hour. The reaction mixture was diluted with 10 ml of water, and the crystals thus deposited were collected by filtration, and then washed with 2 ml of water to obtain 450 mg (yield 97.1%) of 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid having a melting point of 238°-242° C.
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of tetrahydrofuran (450 cm3), water (50 cm3), methanesulfonic acid (127 cm3) and ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate (United Kingdom Patent Publication No. GB 2,191,776) was heated at reflux for 1 hour, and then cooled to 25° C. The resulting crystals were isolated, washed with tetrahydrofuran, and dried under vacuum to afford 41.3 g (89%) of the above-titled compound: m.p.=250° C.; (Found: C, 50.4; H, 1.7; Cl, 9.9; F, 16.0; N, 8.0. C15H6ClF3N2O3 requires C, 50.8; H, 1.7; Cl, 10.0; F, 16.1; N, 7.9%); 1H NMR (300 MHz, d6 -DMSO) δ 13.9 (s, 1H), 9.09 (s, 1H), 8.77 (d, J=7.5 Hz, 1H), 7.86 (td, J=5.9 and 8.8 Hz, 1H), 7.66 (ddd, J=2.7, 9.0 and 11.8 Hz, 1H), 7.39 (tm, J=8.6 Hz, 1H), 7.39 (tm, J=8.6 Hz, 1H); νmax (DRIFTS) cm-1 3130, 3060, 2947, 2885, 2821, 2723, 2637, 2594, 1734, 1641, 1623, 1579, 1544, 1516.
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
127 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 3
7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 5
7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 6
7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

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